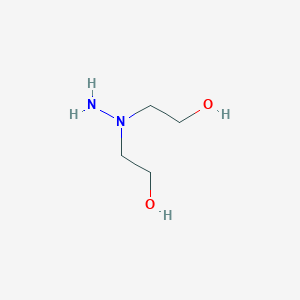

2,2'-Hydrazonobisethanol

Description

2,2'-Hydrazonobisethanol (hypothetical structure: HOCH₂CH₂-NH-NH-CH₂CH₂OH) is a bisethanol derivative linked by a hydrazone (-NH-NH-) group. Hydrazone-containing compounds are typically studied for their redox activity, coordination chemistry, and applications in pharmaceuticals or polymer synthesis.

Properties

CAS No. |

13529-51-6 |

|---|---|

Molecular Formula |

C4H12N2O2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2-[amino(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |

InChI Key |

MVPRCWFLPDNGNR-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCO)N |

Canonical SMILES |

C(CO)N(CCO)N |

Other CAS No. |

13529-51-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-hydrazonobis- typically involves the reaction of hydrazine with ethylene oxide or ethylene glycol under controlled conditions. The reaction can be represented as follows:

[ \text{N}_2\text{H}_4 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}4\text{H}{12}\text{N}_2\text{O}_2 ]

In this reaction, hydrazine reacts with ethylene oxide to form Ethanol, 2,2’-hydrazonobis-. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of Ethanol, 2,2’-hydrazonobis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-hydrazonobis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethanol, 2,2’-hydrazonobis- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical processes.

Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Comparison with Similar Compounds

Bridging Group Variations

(a) 2,2'-(Dodecylimino)bisethanol

- Structure: HOCH₂CH₂-N(CH₂)₁₁CH₃-CH₂CH₂OH (imino bridge with dodecyl chain)

- Molecular Formula: C₁₆H₃₅NO₂ | Molecular Weight: 273.45 g/mol .

- Properties : Amphiphilic due to the long alkyl chain, likely used as a surfactant or corrosion inhibitor.

- Key Data : CAS 1541-67-9; InChIKey: NKFNBVMJTSYZDV-UHFFFAOYSA-N .

(b) 2,2'-Oxybisethanol (Diethylene Glycol)

- Structure : HOCH₂CH₂-O-CH₂CH₂OH (ether bridge).

- Molecular Formula : C₄H₁₀O₃ | Molecular Weight : 106.12 g/mol .

- Properties : High polarity, hygroscopic, and widely used as a solvent or humectant.

- Key Data : CAS 111-46-6; Boiling point: 245°C .

(c) 2,2'-Selenobisethanol

- Structure : HOCH₂CH₂-Se-CH₂CH₂OH (selenium bridge).

- Molecular Formula : C₄H₁₀O₂Se | Molecular Weight : 185.08 g/mol .

- Key Data: CAS 27974-49-8; Synonym: Hydroxyethyl selenide .

(d) 2,2'-(Methylimino)Bisethanol Hydrochloride

- Structure: HOCH₂CH₂-N(CH₃)-CH₂CH₂OH·HCl (imino bridge with methyl group, hydrochloride salt).

- Molecular Formula: C₅H₁₄ClNO₂ | Molecular Weight: 179.63 g/mol .

- Properties : Enhanced solubility in polar solvents due to ionic character; used in pharmaceutical intermediates.

- Key Data: Synonyms include N-Methyldiethanolamine hydrochloride .

Structural and Functional Contrasts

*Hypothetical compound; †Calculated based on C₄H₁₂N₂O₂.

Research Findings

- Thermodynamic Stability: Imino-bridged compounds (e.g., 2,2'-(dodecylimino)bisethanol) exhibit stability in alkaline conditions due to amine protonation . In contrast, ether-bridged diethylene glycol shows high thermal stability (decomposes above 150°C) .

- Solubility Trends: Hydrochloride salts (e.g., 2,2'-(Methylimino)Bisethanol HCl) demonstrate increased water solubility compared to neutral analogs .

- Toxicity: Selenium-containing compounds like 2,2'-selenobisethanol may pose toxicity risks, requiring careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.